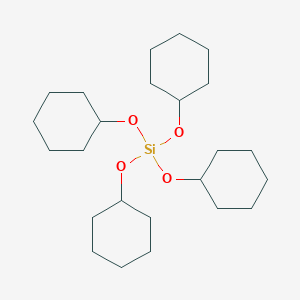

Tetracyclohexyl orthosilicate

Description

Overview of Orthosilicates in Organosilicon Chemistry

The study of orthosilicates is integral to understanding the broader field of organosilicon compounds, which serve as vital building blocks in numerous chemical processes and materials. atamanchemicals.com

The scientific exploration of alkyl orthosilicates gained significant momentum with a landmark 1928 paper by A. W. Dearing and E. Emmet Reid, which detailed improved methods for their synthesis. acs.orgacs.org A common and long-standing method for producing tetraalkyl orthosilicates involves the alcoholysis of silicon tetrachloride (SiCl₄) with the corresponding alcohol. atamanchemicals.comchemicalbook.com For instance, Tetraethyl orthosilicate (B98303) (TEOS) is prepared by reacting SiCl₄ with ethanol (B145695). acs.org This process requires the careful removal of the hydrogen chloride byproduct and strictly anhydrous conditions, as the resulting esters are sensitive to water. acs.org

Over the years, research has focused on optimizing these production methods. More recent advancements have pursued "greener" and more cost-effective synthesis routes. These modern approaches include the direct reaction of elemental silicon or even silicon dioxide (silica) with alcohols in the presence of a catalyst, which avoids the use of the more hazardous silicon tetrachloride and represents a significant evolution in orthosilicate production. chemicalbook.comnih.gov

The silicon-oxygen (Si-O) bond is the defining feature of orthosilicates and the foundation of their chemical utility. This bond is notably strong and stable, imparting thermal stability and durability to the resulting materials. vanabio.com This Si-O framework is the backbone of silicones and silica-based materials, which exhibit a vast range of properties. vanabio.com

In synthetic chemistry, the reactivity of the Si-O bond is harnessed in several ways. Orthosilicates are widely used as crosslinking agents to form complex polymer networks and as binders in adhesives, coatings, and sealants. atamanchemicals.comvanabio.comwikipedia.org Their most prominent application is as molecular precursors in the sol-gel process. Through controlled hydrolysis and condensation reactions, orthosilicates like TEOS are transformed into silicon dioxide (SiO₂). This process allows for the creation of highly pure and structurally controlled materials, including glasses, ceramics, and ultralight aerogels, at relatively low temperatures. atamanchemicals.comchemicalbook.comwikipedia.org

Conceptual Framework of Tetracyclohexyl Orthosilicate within the Silicate (B1173343) Class

Within the diverse family of orthosilicates, the nature of the organic (R) group in Si(OR)₄ dictates the compound's physical properties and reactivity. This compound, with its bulky cycloaliphatic groups, possesses distinct characteristics that set it apart from more common linear alkyl silicates.

The primary distinction of this compound lies in the steric bulk of its four cyclohexyl groups. Unlike the small, linear ethyl groups of TEOS, the large, non-planar cyclohexyl rings create significant steric hindrance around the central silicon atom. This structural feature has profound implications for the compound's reactivity.

The hydrolysis of orthosilicates—the reaction with water that initiates the formation of silica (B1680970) networks—is highly sensitive to steric effects. nih.govmdpi.com Research shows that increasing the size and branching of the alkyl group slows the rate of hydrolysis. mdpi.comsmolecule.com Consequently, this compound hydrolyzes much more slowly than its linear-chain counterparts like TEOS. This reduced reactivity is not a drawback but a relevant and useful property, allowing for greater control over condensation and gelation processes. This is particularly valuable in applications where a slow, methodical formation of a silica network is required.

Furthermore, the substantial mass and size of the cyclohexyl groups influence the material's physical properties. Early research noted that cyclohexyl orthosilicate is a solid at room temperature, in contrast to the liquid state of lower alkyl orthosilicates. This higher melting point is a direct consequence of the increased molecular weight and intermolecular forces. Patents have included this compound as a component or precursor for materials such as aerogels, suggesting its relevance in creating materials with specific thermal or mechanical properties. googleapis.comgoogle.comgoogle.comgoogle.com One patent also describes its use as a starting material for subsequent chemical reactions. google.com

A comparative analysis between this compound and the extensively studied Tetraethyl orthosilicate (TEOS) highlights the critical role of the alkoxy substituent. TEOS is a low-viscosity, colorless liquid that is widely used due to its well-understood reactivity and versatility. wikipedia.orgactylislab.com It serves as the benchmark for the sol-gel process and is a precursor for a vast array of silica materials, from coatings to semiconductors. atamanchemicals.comwikipedia.org

This compound presents a contrasting profile. The significant steric hindrance from its cyclohexyl groups leads to slower hydrolysis and condensation rates, offering a more controlled, albeit slower, pathway to silica network formation. nih.govmdpi.comsmolecule.com This difference in reactivity is a key distinguishing factor. The physical properties also differ substantially due to the difference in molecular weight and structure.

Below is a comparative data table outlining the properties of these two compounds.

| Property | This compound | Tetraethyl Orthosilicate (TEOS) |

| IUPAC Name | Tetracyclohexyl silicate | Tetraethyl orthosilicate |

| CAS Number | 15717-29-0 chemicalbook.com103.213.246 | 78-10-4 wikipedia.org |

| Molecular Formula | C₂₄H₄₄O₄Si chemeo.com | C₈H₂₀O₄Si wikipedia.org |

| Molecular Weight | 424.69 g/mol | 208.33 g/mol wikipedia.orgactylislab.com |

| Appearance | Solid | Colorless Liquid wikipedia.org |

| Melting Point | 86 °C (for recrystallized solid) | -77 °C wikipedia.org |

| Boiling Point | Not available | 168-169 °C wikipedia.org |

| Density | Not available | 0.933 g/mL at 20 °C wikipedia.org |

| Reactivity (Hydrolysis) | Slow, due to high steric hindrance from bulky cyclohexyl groups. mdpi.comsmolecule.com | Fast, due to smaller ethyl groups and lower steric hindrance. wikipedia.orgnih.gov |

| Primary Applications | Precursor for specialty materials (e.g., aerogels) where controlled, slow gelation is desired. googleapis.com | Widely used silica source for sol-gel, crosslinking agent, stone consolidation, and coatings. atamanchemicals.comacs.orgwikipedia.org |

Structure

3D Structure

Properties

CAS No. |

15717-29-0 |

|---|---|

Molecular Formula |

C24H44O4Si |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

tetracyclohexyl silicate |

InChI |

InChI=1S/C24H44O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h21-24H,1-20H2 |

InChI Key |

KKZOJPJHWKWAID-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |

Canonical SMILES |

C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |

Other CAS No. |

15717-29-0 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Tetracyclohexyl Orthosilicate

Esterification Routes for Orthosilicate (B98303) Formation

The formation of tetracyclohexyl orthosilicate through esterification is a prominent synthetic strategy. This approach involves the reaction of a silicon source with cyclohexanol (B46403).

Reaction of Silicic Acid with Cyclohexanol: Catalytic Considerations

The synthesis of this compound can be achieved through the reaction of silicic acid (H₄SiO₄) with cyclohexanol. This esterification process is typically facilitated by the presence of a catalyst to enhance the reaction rate. Both acid and base catalysts can be employed to promote the formation of the tetracyclohexyl ester of silicic acid. The selection of an appropriate catalyst is critical for optimizing the reaction and achieving a desirable yield and purity of the final product.

The reaction can be represented by the following general equation:

Layered silicic acid-organic nanohybrid materials can be prepared through the esterification of a layered silicic acid-alcohol nanostructured material. nih.gov Heating a layered composite of silicic acid and alcohol can lead to the interlayer alcohol molecules reacting with the surface silanol (B1196071) groups to form alkoxy groups. nih.gov

Controlled Reaction Conditions for High Purity and Yield

To obtain this compound with high purity and in high yields, careful control of the reaction conditions is paramount. Factors such as temperature and pressure are optimized to drive the esterification reaction to completion. For instance, a process involving the reaction of silicon tetrafluoride with a lower aliphatic alcohol in the presence of ammonia (B1221849) specifies a temperature at which the liquid silicic acid ester separates from the reaction mixture. google.com The molar ratio of the reactants is also a key parameter to control, with a suggested proportion of about 3 mols of silicon tetrafluoride to about 4 mols of ammonia to at least about 4 mols of the alcohol. google.com Fractional distillation is often employed as a purification method to isolate the desired cyclohexanol ester of silicic acid from the reaction mixture. google.com

Industrial Production Methods and Scalability

For industrial-scale production of this compound, methods that ensure consistent quality and are scalable are necessary. google.com Continuous flow reactors are one such technology that can be utilized for large-scale synthesis. A patented process describes a method for producing silicic acid esters by reacting silicon tetrafluoride with a lower aliphatic alcohol in the presence of ammonia, which can be adapted for industrial production. google.com The scalability of direct synthesis methods, for example, has been demonstrated by large-scale experiments for tetraethyl orthosilicate (TEOS), which showed the potential for industrial applicability. semanticscholar.org

Alternative Synthetic Approaches for Alkyl Orthosilicates

Besides the direct esterification of silicic acid, other synthetic routes are available for producing alkyl orthosilicates, including this compound.

Alcoholysis of Silicon Tetrachloride and Byproduct Management

A common industrial method for preparing tetraalkyl orthosilicates is the alcoholysis of silicon tetrachloride (SiCl₄) with the corresponding alcohol. chemicalbook.com This reaction, while effective, produces hydrogen chloride (HCl) as a significant byproduct, which requires careful management. chemicalbook.comyoutube.comyoutube.com

The reaction is as follows:

The silicon tetrachloride reacts vigorously with water, a process known as hydrolysis, to form silicon dioxide and hydrogen chloride. chemguide.co.uk This reactivity necessitates that the alcoholysis reaction be carried out under anhydrous conditions to prevent the formation of silica (B1680970) and to maximize the yield of the desired orthosilicate. youtube.com The removal of the hydrochloric acid byproduct is a crucial step in the purification of the final product. chemicalbook.com

Direct Synthesis from Silica and Alcohol: Catalytic Systems and Dehydrating Agents

An alternative, more environmentally friendly approach is the direct synthesis of tetraalkyl orthosilicates from silica (SiO₂) and an alcohol. researchgate.netsciencemadness.org This method avoids the use of silicon tetrachloride and the subsequent production of corrosive HCl. colab.ws The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH). nih.govacs.org

A key challenge in this direct synthesis is the production of water as a byproduct, which can hydrolyze the orthosilicate product. To overcome this, dehydrating agents are often employed to remove water from the reaction mixture and drive the equilibrium towards the product side. nih.govacs.org Molecular sieves are effective for this purpose. nih.govacs.orgresearchgate.net In one described system, the reaction is performed at an elevated temperature (e.g., 260°C) to vaporize the water, which is then adsorbed by molecular sieves in a separate part of the reactor. semanticscholar.orgacs.org This technique has been shown to significantly increase the yield of the tetraalkyl orthosilicate. nih.gov For example, in the synthesis of TEOS, the use of 3 Å molecular sieves resulted in a yield of approximately 70%, whereas in the absence of a dehydrating agent, the yield was minimal. nih.gov

Catalytic systems for the direct synthesis of alkoxysilanes from silicon and alcohols have also been explored, with copper catalysts being a common choice. mdpi.comgoogle.com

Interactive Data Table: Comparison of Synthetic Methods for Alkyl Orthosilicates

| Synthetic Method | Reactants | Catalyst/Reagent | Key Byproducts | Advantages | Disadvantages |

| Esterification of Silicic Acid | Silicic Acid, Cyclohexanol | Acid or Base Catalyst | Water | Direct route | Equilibrium limitations |

| Alcoholysis of Silicon Tetrachloride | Silicon Tetrachloride, Alcohol | None (spontaneous) | Hydrogen Chloride | High reactivity, well-established | Corrosive byproduct, requires anhydrous conditions |

| Direct Synthesis from Silica | Silica, Alcohol | Base Catalyst (e.g., KOH) | Water | Environmentally friendlier, avoids chlorine | Requires high temperatures and dehydrating agents |

Role of KOH Catalysis

While specific studies detailing the use of potassium hydroxide (KOH) as a catalyst exclusively for the synthesis of this compound are not extensively documented in publicly available research, the role of alkali metal hydroxides, including KOH, is well-established in the synthesis of other tetraalkyl orthosilicates, such as tetraethyl orthosilicate (TEOS). In these syntheses, KOH typically functions as a catalyst in the reaction of silica with an alcohol. google.com The catalytic activity of KOH is also recognized in transesterification reactions for producing biodiesel, where it facilitates the exchange of alkoxy groups. bohrium.com

In the context of silicate (B1173343) synthesis, an alkali catalyst like KOH can deprotonate the alcohol, increasing its nucleophilicity and facilitating its attack on the silicon source. For instance, in the direct synthesis of TEOS from silica and ethanol (B145695), KOH is used as a catalyst to drive the reaction, which is otherwise limited by a low chemical equilibrium. chemicalbook.com

Optimization of Reaction Conditions and Product Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, pressure, reaction time, and the molar ratio of reactants.

A patented method for the preparation of alkyl orthosilicates, including this compound, involves the reaction of silicon powder with an alcohol in the presence of a catalyst. google.com In one example pertinent to a cyclohexyl derivative, the reaction mixture, consisting of tetra-cyclohexyl orthosilicate, silicon powder, and a catalyst solution, was heated to 180°C. google.com A slurry of silicon in ethanol was then continuously added. google.com This process highlights the importance of temperature control and the gradual addition of reactants to manage the reaction rate and optimize the product yield.

The general synthesis of tetraalkoxysilanes via the alcoholysis of silicon tetrachloride (SiCl₄) is a well-established method. chemicalbook.comwikipedia.org In this reaction, four equivalents of the alcohol react with one equivalent of silicon tetrachloride. wikipedia.org

SiCl₄ + 4 ROH → Si(OR)₄ + 4 HCl wikipedia.org

For this compound, this would involve the reaction of silicon tetrachloride with cyclohexanol. A significant challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can participate in side reactions. chemicalbook.com The removal of HCl, often achieved by distillation or by carrying out the reaction in the presence of a base to neutralize the acid, is a critical step for driving the reaction to completion and obtaining a high yield of the desired orthosilicate. chemicalbook.com

Table 1: General Parameters for Optimization in Tetraalkoxysilane Synthesis

| Parameter | General Consideration |

| Temperature | Varies depending on the specific reactants and catalyst used. For the reaction of silicon powder with cyclohexanol, temperatures around 180°C have been reported. google.com |

| Reactant Ratio | A stoichiometric excess of the alcohol is often used to ensure complete reaction of the silicon source. |

| Catalyst | Alkali metal derivatives are known to catalyze the reaction of silicon with alcohols. google.com |

| Byproduct Removal | Efficient removal of byproducts like HCl is essential for high yields in syntheses starting from silicon tetrachloride. chemicalbook.com |

Synthesis via Silicon Sulfide (B99878) and Ethanol

An alternative, though less common, pathway for the synthesis of tetraalkoxysilanes involves the use of silicon sulfide (SiS₂). This method has been explored for the synthesis of tetraethyl orthosilicate (TEOS) as a way to circumvent the use of silicon tetrachloride and its associated highly exothermic and low-yielding reactions. sciencemadness.org The reaction proceeds by treating silicon sulfide with ethanol, which is expected to produce TEOS and hydrogen sulfide (H₂S) gas as a byproduct. sciencemadness.org

While this specific method has been documented for TEOS, its direct application to produce this compound by reacting silicon sulfide with cyclohexanol is not detailed in the available literature. However, the underlying chemical principle suggests that such a reaction could be feasible. The synthesis of silicon sulfide itself can be challenging, requiring high temperatures to initiate the reaction between elemental silicon and sulfur. sciencemadness.org

Table 2: Comparison of Starting Materials for Orthosilicate Synthesis

| Starting Material | Reactant | Key Advantage | Key Disadvantage |

| Silicon Tetrachloride | Cyclohexanol | Well-established, readily available starting materials. chemicalbook.comwikipedia.org | Produces corrosive HCl byproduct. chemicalbook.comwikipedia.org |

| Silicon Powder | Cyclohexanol | Direct reaction to form the orthosilicate. google.com | May require specific catalysts and higher temperatures. google.com |

| Silicon Sulfide | Cyclohexanol | Avoids the use of silicon tetrachloride. sciencemadness.org | Generation of toxic H₂S gas; synthesis of SiS₂ is difficult. sciencemadness.org |

Chemical Reactivity and Mechanistic Studies of Tetracyclohexyl Orthosilicate

Hydrolysis Reactions and Silicic Acid Formation

Hydrolysis is the initial and often rate-determining step in the sol-gel process. It involves the cleavage of the alkoxy groups by water, leading to the formation of silicic acid and cyclohexanol (B46403).

Si(OC₆H₁₁)₄ + 4H₂O → Si(OH)₄ + 4C₆H₁₁OH

The rate and extent of this reaction are highly sensitive to a variety of factors, which in turn influence the structure of the final material.

The hydrolysis of tetracyclohexyl orthosilicate (B98303), much like other alkoxysilanes, can be catalyzed by both acids and bases. wikipedia.orgresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, an alkoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom. This mechanism typically leads to a more linear, less branched polymer structure. The reaction is generally faster than base-catalyzed hydrolysis. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, which is more electrophilic due to the electron-withdrawing nature of the alkoxy groups. This process results in more highly branched, particle-like structures. researchgate.net The rate of hydrolysis generally increases with an increase in pH. researchgate.net

The kinetics of hydrolysis are crucial as they dictate the subsequent condensation and gelation processes. Several factors can be manipulated to control the reaction rate and, consequently, the properties of the resulting silica (B1680970).

The pH of the reaction medium is a primary determinant of the hydrolysis rate. researchgate.net As mentioned, both acid and base catalysis accelerate the reaction. The choice of solvent also plays a significant role. The polarity and hydrogen-bonding capability of the solvent can affect the solubility of the reactants and the stability of the transition states. researchgate.net For instance, in studies with TEOS, the hydrolysis rate was found to increase with the molecular weight of primary alcohol solvents. researchgate.net The dielectric constant and viscosity of the solvent can also influence the reaction; for example, isopropanol (B130326) allows for a greater extent of hydrolysis compared to n-propanol. niscpr.res.in

Table 1: Effect of Solvent on Hydrolysis Rate (Inferred for Tetracyclohexyl Orthosilicate)

| Solvent | Polarity | Expected Relative Hydrolysis Rate |

|---|---|---|

| Methanol | High | Highest |

| Ethanol (B145695) | High | High |

| Isopropanol | Medium | Medium |

This table is an illustrative inference for this compound based on general principles observed for TEOS. researchgate.net

Temperature has a significant impact on the rates of both hydrolysis and condensation reactions. researchgate.net Increasing the temperature generally accelerates both processes, leading to a shorter gelation time. nih.govresearchgate.net The activation energy for the gelation process of TEOS has been estimated to be around 21.2 kJ/mol in a closed system. researchgate.netuobaghdad.edu.iq This allows for precise control over the gelation process by manipulating the temperature profile of the reaction.

Table 2: Influence of Temperature on Gelation Time (Qualitative)

| Temperature | Reaction Rate | Gelation Time |

|---|---|---|

| Low (e.g., 5°C) | Slow | Long |

| Room (e.g., 25°C) | Moderate | Moderate |

This table illustrates the general trend of temperature's effect on gelation time. researchgate.netnih.gov

Additives can be introduced to the sol-gel system to further tailor the properties of the resulting silica.

Surfactants: Surfactants, such as cetyltrimethylammonium bromide (CTAB), can act as templating agents, directing the formation of mesoporous structures. mdpi.com The interaction between the surfactant micelles and the condensing silica species leads to the formation of an ordered pore structure.

Chelating Agents: Chelating agents can modify the reactivity of the silicon precursor. For instance, acetic acid can be used as a catalyst and has been shown to influence the particle size and density of the resulting silica microspheres in TEOS-based systems. researchgate.netrsc.org

Kinetic Studies of Hydrolysis and Influencing Factors

Condensation Reactions and Polymeric Structure Formation

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. wikipedia.orgresearchgate.net

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O Si(OH)₄ + Si(OC₆H₁₁)₄ → (HO)₃Si-O-Si(OC₆H₁₁)₃ + C₆H₁₁OH

These condensation reactions continue, leading to the growth of a three-dimensional network, which eventually forms a gel. The structure of this polymeric network is influenced by the same factors that affect hydrolysis, such as pH, solvent, and temperature. The interplay between hydrolysis and condensation rates determines the final morphology of the silica, whether it be particulate, colloidal, or a dense glass-like material. researchgate.net

Formation of Siloxane Bonds and Network Development

The conversion of this compound into a polymeric structure is a multi-step process that begins with hydrolysis. In the presence of water, the cyclohexoxy groups (–O-C₆H₁₁) are replaced by hydroxyl groups (–OH), forming silanol intermediates and releasing cyclohexanol as a byproduct. This reaction can be catalyzed by either acids or bases. wikipedia.org

Once formed, these highly reactive silanol groups undergo condensation reactions. A silanol group can react with another silanol group (releasing a water molecule) or with an unreacted ester group (releasing a cyclohexanol molecule) to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond. chemicalbook.com The progressive and repeated formation of these bonds builds a three-dimensional network, transforming the monomeric liquid into a solid polymeric material, a process central to sol-gel technology. wikipedia.orgchemicalbook.com This network development is crucial for the synthesis of siloxane polymers and resins used in various applications, including coatings and sealants.

Catalytic Facilitation of Condensation (e.g., Titanium, Tin Compounds)

The condensation of orthosilicates to form siloxane networks can be a slow process. To accelerate the reaction and control the properties of the final material, catalysts are employed. researchgate.net Among the most effective are organometallic compounds, particularly those based on titanium and tin. researchgate.net

Titanium Compounds: Alkoxy titanium catalysts are frequently used to facilitate condensation.

Tin Compounds: Alkyl tin carboxylates, such as dibutyltin (B87310) dilaurate, are also highly effective catalysts for this type of reaction. researchgate.net

These catalysts facilitate the formation of the siloxane bond, though they may operate through different mechanisms. researchgate.net The choice of catalyst can influence the rate of both the initial hydrolysis and the subsequent condensation, thereby affecting the structure and properties of the resulting polymeric network. The presence of a catalyst is often essential to achieve a practical rate of polymerization for industrial applications. researchgate.net

| Catalyst Class | Examples | Role in Condensation |

|---|---|---|

| Titanium Compounds | Alkoxy titanates | Accelerates the formation of Si-O-Si bonds. researchgate.net |

| Tin Compounds | Dibutyltin dilaurate (DBTDL) | Effectively catalyzes condensation reactions in silicone systems. researchgate.net |

| Acid Catalysts | Hydrochloric acid, Nitric acid | Promotes fast hydrolysis, while condensation is the slower, rate-limiting step. mdpi.commdpi.com |

| Base Catalysts | Ammonia (B1221849), Sodium hydroxide | Promotes fast condensation, while hydrolysis is the slower, rate-limiting step. mdpi.commdpi.com |

Polymerization Kinetics and Mechanisms

The polymerization rate generally follows the Arrhenius equation, indicating that higher temperatures will increase the reaction rates. mdpi.com The mechanism can be broadly categorized based on the pH of the reaction medium:

Alkaline Conditions: In an alkaline environment, the opposite is true. The hydrolysis of the ester groups is slow, while the condensation of the resulting silanols is very fast. mdpi.com

Modern techniques such as microrheology can be used to monitor the evolution of viscosity in real-time, providing valuable data for understanding and optimizing polymerization kinetics. rsc.org

| Factor | Effect on Polymerization Kinetics |

|---|---|

| pH | Determines whether hydrolysis or condensation is the rate-limiting step. mdpi.com |

| Temperature | Higher temperatures generally increase the rate of polymerization, following the Arrhenius equation. mdpi.com |

| Water/Silane (B1218182) Ratio | Affects the extent of hydrolysis and the concentration of reactive silanol groups. mdpi.com |

| Catalyst | Significantly increases the rates of hydrolysis and/or condensation reactions. researchgate.netmdpi.com |

| Solvent | The nature of the solvent can influence the rates of both hydrolysis and condensation. mdpi.com |

Substitution Reactions and Functional Group Exchange

Beyond polymerization, this compound can undergo nucleophilic substitution reactions at the silicon center. This allows for the exchange of its ester groups, providing a pathway to a diverse range of other silicon-containing compounds.

Nucleophilic Substitution of Ester Groups by Alcohols or Amines

In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks the electrophilic silicon atom, displacing one of the existing functional groups, known as the leaving group. byjus.commasterorganicchemistry.com For this compound, the substrate is the silicon compound, and the cyclohexoxy group (–O-C₆H₁₁) is the potential leaving group.

Common nucleophiles for this reaction include other alcohols and amines.

Reaction with Alcohols: When another alcohol (e.g., R-OH) is used as the nucleophile, a transesterification reaction occurs. The incoming alcohol displaces a cyclohexanol molecule, forming a new alkoxysilane. This process is analogous to the Williamson ether synthesis, where an alkoxide attacks an alkyl halide. msu.edu

Reaction with Amines: When an amine (e.g., R-NH₂) acts as the nucleophile, an aminosilane (B1250345) is formed as the cyclohexoxy group is replaced.

These reactions allow for the chemical tailoring of the orthosilicate precursor.

Reagent Specificity and Product Diversity

The identity of the final product in these substitution reactions is determined entirely by the specific nucleophilic reagent used. This reagent specificity allows for the synthesis of a wide variety of organosilicon compounds from a single precursor. The diversity of potential products is a key feature of the chemistry of this compound, enabling the creation of materials with tailored properties.

| Nucleophilic Reagent | Reagent Class | General Product Class |

|---|---|---|

| Methanol (CH₃OH) | Alcohol | Methyl-substituted Silicate (B1173343) Ester |

| Ethanol (C₂H₅OH) | Alcohol | Ethyl-substituted Silicate Ester |

| Ammonia (NH₃) | Amine | Aminosilane |

| Primary Amine (R-NH₂) | Amine | Substituted Aminosilane |

| Water (H₂O) | Alcohol (in this context) | Silanol (leading to Siloxane) |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of tetracyclohexyl orthosilicate (B98303). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

¹H NMR and ¹³C NMR for Organic Group Identification

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the structure and purity of the cyclohexyl groups attached to the central silicon atom.

¹H NMR: The ¹H NMR spectrum of tetracyclohexyl orthosilicate is expected to show a series of multiplets in the aliphatic region, typically between 1.0 and 4.0 ppm. The protons on the cyclohexyl rings that are closer to the electron-withdrawing oxygen atom (e.g., the methine proton at the C1 position) would appear at the downfield end of this range. The remaining methylene (B1212753) protons of the cyclohexyl rings would produce complex, overlapping signals in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides a distinct signal for each chemically unique carbon atom. For the cyclohexyl group, multiple signals are expected in the aliphatic region (approximately 20-80 ppm). The carbon atom bonded directly to the oxygen (C-O-Si) is the most deshielded and would appear furthest downfield in this range, providing clear evidence of the ester linkage.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Cyclohexyl CH-O | ~3.5 - 4.0 |

| ¹H | Cyclohexyl CH₂ | ~1.0 - 2.0 |

| ¹³C | Cyclohexyl C -O | ~70 - 80 |

| ¹³C | Cyclohexyl C H₂ | ~20 - 40 |

²⁹Si NMR for Siloxane Network Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is uniquely powerful for probing the environment of the central silicon atom. This technique is crucial for characterizing the silicate's condensation state. In its pure, unhydrolyzed form, this compound consists of a central silicon atom bonded to four alkoxy groups and no siloxane (Si-O-Si) bridges.

In ²⁹Si NMR spectroscopy, this isolated tetrahedral structure is denoted as a Q⁰ species. For this compound, a single resonance is expected in the Q⁰ region of the spectrum, typically around -80 to -85 ppm. The precise chemical shift provides a definitive fingerprint of the monomeric orthosilicate structure. As hydrolysis and condensation proceed, new peaks corresponding to Q¹ (one Si-O-Si bond), Q² (two Si-O-Si bonds), and higher-order species would appear, allowing for detailed monitoring of the formation of a siloxane network.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying functional groups and monitoring chemical reactions involving this compound. It works by measuring the absorption of infrared radiation by the molecule's vibrational modes.

Detection of Si-O-C and Si-O-Si Linkages

The FTIR spectrum of this compound is dominated by vibrations associated with the Si-O-C and Si-O-Si linkages, which are key to its chemical identity and reactivity.

Si-O-C Linkages: Strong absorption bands corresponding to the asymmetric stretching of the Si-O-C bond are typically observed in the region of 1050-1100 cm⁻¹. The presence of these prominent peaks is a clear indicator of the intact alkoxy groups. Additional bands related to C-H stretching of the cyclohexyl rings appear around 2850-2950 cm⁻¹.

Si-O-Si Linkages: The asymmetric stretching vibration of the siloxane (Si-O-Si) bond, which is absent in the pure monomer, appears as a broad and strong band between 1000 and 1200 cm⁻¹. The formation of this band is a definitive sign that condensation reactions have occurred.

Monitoring of Hydrolysis and Condensation Progress

FTIR spectroscopy is an invaluable tool for real-time monitoring of the sol-gel process, which involves the hydrolysis and subsequent condensation of orthosilicates.

Hydrolysis: The hydrolysis of this compound involves the cleavage of Si-O-C bonds and the formation of silanol (B1196071) (Si-OH) groups. This process can be tracked by the decrease in the intensity of the Si-O-C absorption bands. Concurrently, the formation of silanol groups can be observed by the appearance of a broad absorption band in the 3200-3700 cm⁻¹ region (O-H stretching).

Condensation: The subsequent condensation of these silanol groups to form Si-O-Si linkages is monitored by the growth of the characteristic broad Si-O-Si absorption band (1000-1200 cm⁻¹). By tracking the relative intensities of these key bands over time, a kinetic profile of the sol-gel reaction can be established.

Table 2: Key FTIR Absorption Bands for this compound and its Reaction Products

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| 3200-3700 | O-H stretch | Indicates presence of silanol (Si-OH) groups and water; appears during hydrolysis. |

| 2850-2950 | C-H stretch | Confirms the presence of the cyclohexyl organic groups. |

| 1050-1100 | Si-O-C asymmetric stretch | Characteristic of the intact orthosilicate ester; decreases during hydrolysis. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio of its ionized fragments.

Upon ionization, the this compound molecule would produce a molecular ion peak corresponding to its exact molecular weight. This provides unequivocal confirmation of the compound's identity. Furthermore, the molecule undergoes predictable fragmentation, yielding valuable structural information. Common fragmentation pathways for tetra-alkoxy silanes include:

Loss of an Alkoxy Group: A primary fragmentation step involves the cleavage of a Si-O bond, resulting in the loss of a cyclohexoxy radical ([M - OC₆H₁₁]⁺). This would lead to a prominent peak in the mass spectrum.

Loss of an Alkene: Another possible fragmentation involves a rearrangement reaction leading to the elimination of cyclohexene (B86901), resulting in a fragment containing a silanol group ([M - C₆H₁₀]⁺).

Sequential Losses: Subsequent fragmentation events can lead to the sequential loss of the remaining cyclohexoxy or cyclohexene groups, generating a series of fragment ions that create a characteristic pattern in the mass spectrum, further confirming the initial structure.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netsintx.com This technique is particularly valuable for determining the thermal stability and degradation profile of this compound. sintx.com

By heating a sample of this compound at a constant rate, a TGA curve is generated, plotting the percentage of weight loss against temperature. This curve provides critical information about the temperatures at which the compound begins to decompose, the rate of decomposition, and the amount of residual mass at the end of the analysis. sintx.com The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates. mdpi.com

Detailed Research Findings: Specific TGA data for this compound is not readily available in public literature. However, based on the analysis of other organosilicate compounds, the following information can be anticipated from a TGA study:

Onset of Decomposition: The temperature at which the first significant weight loss occurs, indicating the beginning of thermal degradation.

Decomposition Stages: The TGA curve might reveal single or multiple stages of decomposition, corresponding to the cleavage of different chemical bonds within the this compound molecule.

Residue Analysis: The amount of material remaining at high temperatures can provide insights into the formation of a stable inorganic residue, such as silica (B1680970).

The atmosphere in which the TGA is performed (e.g., inert nitrogen or reactive air) significantly influences the degradation profile. researchgate.net Analysis in air can show mass gain due to oxidation processes. sintx.com

To ensure the reproducibility and comparability of TGA results for this compound, it is imperative to standardize experimental parameters such as the heating rate and the initial sample mass. unizg.hr

Heating Rate: The heating rate has a significant impact on the observed decomposition temperatures. researchgate.netunizg.hr A higher heating rate generally shifts the decomposition to higher temperatures. researchgate.netunizg.hr Slower heating rates can provide better resolution of overlapping decomposition events. unizg.hr A commonly recommended heating rate for reproducible TGA is 10 °C/min. mdpi.comeag.com

Sample Mass: The initial mass of the sample can also affect the TGA curve. A larger sample mass may lead to temperature gradients within the sample, resulting in a broader decomposition range. unizg.hr Using a small and consistent sample mass is crucial for obtaining accurate and sharp degradation profiles.

The table below summarizes the typical effects of these parameters on TGA measurements.

| Parameter | Effect of Increase | Rationale |

| Heating Rate | Shifts decomposition to higher temperatures | Thermal lag between the sample and the furnace. |

| Decreases resolution of events | Less time for distinct decomposition steps to occur. | |

| Sample Mass | Broadens decomposition temperature range | Temperature gradients within the sample. |

| May obscure subtle weight loss events | Diffusion limitations of volatile products. |

Chromatographic Methods for Purity and Byproduct Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and oligomers. nsf.govcirs-ck.com For this compound, GPC can be employed to assess its purity, identify the presence of byproducts, and, if it forms oligomers, to characterize their molecular weight distribution. cirs-ck.com

The principle of GPC involves the separation of molecules based on their hydrodynamic volume in solution as they pass through a column packed with a porous gel. cirs-ck.comjordilabs.com Larger molecules elute first, while smaller molecules penetrate the pores of the gel and have a longer retention time. nsf.gov

Detailed Research Findings: While specific GPC studies on this compound are not detailed in the provided literature, the application of GPC to this compound would likely involve:

Purity Assessment: A pure sample of this compound should ideally show a single, narrow peak in the GPC chromatogram. The presence of additional peaks would indicate impurities or byproducts.

Byproduct Identification: By comparing the retention times of the observed peaks with those of known standards, potential byproducts from the synthesis of this compound can be identified.

Molecular Weight Determination: For oligomeric forms, GPC can be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jordilabs.com This is typically achieved by calibrating the GPC system with standards of known molecular weight, such as polystyrene. nsf.gov For absolute molecular weight determination without the need for standards, a light scattering detector can be coupled with the GPC system. jordilabs.comiitk.ac.in

The choice of solvent (mobile phase) is critical for GPC analysis, as the sample must be fully soluble. cirs-ck.com Detectors commonly used in GPC include refractive index (RI), ultraviolet (UV), and light scattering detectors. nsf.goviitk.ac.in

Advanced Microscopic Techniques

Advanced microscopic techniques are essential for visualizing the morphology and surface features of materials at the micro- and nanoscale. For this compound, especially in its solid form or as part of a composite material, techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) can provide valuable structural information.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample by scanning it with a focused beam of electrons. infinitiaresearch.com This technique would be useful for examining the crystal morphology, particle size, and surface texture of solid this compound.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. infinitiaresearch.com It can provide information about the internal structure and crystallinity of the material. For materials derived from this compound, TEM could reveal details about their internal morphology at a very high resolution.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can provide three-dimensional surface topography at the nanoscale. researchgate.net It works by scanning a sharp tip over the surface of the sample and measuring the forces between the tip and the surface. researchgate.net AFM would be suitable for studying the surface roughness and fine structural details of thin films or coatings prepared using this compound.

The following table provides a comparison of these advanced microscopic techniques.

| Technique | Information Provided | Typical Resolution | Sample Requirements |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, composition | Nanometer scale | Conductive coating often required |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallography, morphology | Sub-nanometer scale | Very thin samples (<100 nm) |

| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, mechanical properties | Angstrom to nanometer scale | Relatively flat surface |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

A comprehensive review of scientific literature and research databases reveals a significant gap in the specific area of nanoparticle synthesis using this compound as a precursor. Consequently, there is no available data or research findings on the use of Transmission Electron Microscopy (TEM) to characterize the morphology of nanoparticles derived from this particular compound.

Extensive searches for methodologies involving the sol-gel process, hydrolysis, or other synthetic routes employing this compound for the creation of nanoparticles have not yielded any relevant studies. The scientific community has largely focused on other silicon precursors, most notably tetraethyl orthosilicate (TEOS), for the generation of silica nanoparticles. The characterization of TEOS-derived nanoparticles using TEM is well-documented, providing detailed insights into their size, shape, and distribution.

However, equivalent research for this compound appears to be absent from the public domain. As a result, no data tables detailing nanoparticle morphology, such as particle size, shape, or dispersity, can be compiled for materials originating from this specific precursor. The investigation into the potential of this compound in nanomaterial synthesis and the subsequent morphological analysis of any resulting nanoparticles by TEM remains an unexplored area of research.

Therefore, this section cannot provide detailed research findings, interactive data tables, or a discussion on the nanoparticle morphology related to this compound due to the current lack of published scientific evidence.

Theoretical and Computational Studies of Tetracyclohexyl Orthosilicate

Quantum Chemical Calculations and Reaction Pathway Prediction

Due to a lack of specific research focusing solely on tetracyclohexyl orthosilicate (B98303), detailed quantum chemical calculations and reaction pathway predictions for this compound are not available in the current scientific literature. Theoretical studies in this area have predominantly centered on simpler analogues, such as tetraethyl orthosilicate (TEOS).

Ab Initio Molecular Orbital (MO) Calculations for Reaction Pathways

There are no specific Ab Initio Molecular Orbital (MO) calculations for the reaction pathways of tetracyclohexyl orthosilicate reported in publicly available research. This type of calculation, which is based on first principles without experimental data, would be computationally intensive for a molecule of this size and complexity. Such studies on smaller silicate (B1173343) molecules have been used to determine structures and vibrational frequencies, providing insights into the stability of different configurations researchgate.net.

Density Functional Theory (DFT) for Bond Dissociation Energies

Direct calculations of bond dissociation energies for this compound using Density Functional Theory (DFT) have not been published. DFT is a common method for studying the electronic structure of molecules and predicting properties like bond strengths nih.govresearchgate.nettandfonline.com. Benchmark studies have been performed to identify the most accurate functionals and basis sets for calculating Si-O bond dissociation energies in various silicon-containing compounds researchgate.net. These studies indicate that substituent electronegativity and inductive effects can significantly influence Si-O bond strengths researchgate.net. However, without specific calculations for the tetracyclohexyl derivative, precise energy values cannot be provided.

Interactive Data Table: Representative Si-O Bond Dissociation Energies (General)

Since data for this compound is unavailable, the following table provides general, experimentally derived bond dissociation energies for Si-O bonds in different chemical environments to offer context. These values are not specific to the target molecule.

| Bond | Molecule Example | Bond Dissociation Energy (kcal/mol) |

| H₃Si–OH | Silylalcohol | ~128 |

| (CH₃)₃Si–OH | Trimethylsilanol | ~128 |

| (CH₃)₃Si–OSi(CH₃)₃ | Hexamethyldisiloxane | ~117 |

| Si–O (in SiO₂) | Silicon Dioxide | ~191 (average) |

Note: These are generalized values and would differ significantly for this compound due to steric and electronic influences of the cyclohexyl groups.

Modeling of Reaction Kinetics and Thermodynamics

Specific simulations and modeling of the reaction kinetics and thermodynamics for this compound are not found in the reviewed literature. Research in this domain has concentrated on the hydrolysis and condensation of TEOS semanticscholar.orgnih.govfigshare.comresearchgate.netpku.edu.cn.

Simulation of Hydrolysis and Condensation Processes

There are no available simulations specifically detailing the hydrolysis and condensation processes of this compound. The kinetics of such reactions for alkyl silicates are known to be influenced by factors such as pH, catalyst, water-to-alkoxide ratio, and the solvent used nih.gov. The bulky nature of the cyclohexyl groups in this compound would be expected to significantly hinder the rate of hydrolysis compared to smaller alkoxides like TEOS due to steric hindrance.

Influence of Molecular Structure on Reactivity

While direct studies on this compound are absent, the influence of its molecular structure on reactivity can be inferred from general chemical principles and studies on related compounds.

Steric and Electronic Effects of Cyclohexyl Substituents

The reactivity of this compound is profoundly influenced by the steric and electronic properties of the four cyclohexyl groups attached to the central silicate core.

Steric Effects : The cyclohexyl group is significantly larger and more sterically demanding than the ethyl groups in the widely studied TEOS. This steric bulk would create a crowded environment around the central silicon atom, hindering the approach of reactants like water during hydrolysis. This steric shielding would be expected to decrease the rate of hydrolysis and subsequent condensation reactions compared to less hindered orthosilicates google.commpg.de.

Applications in Materials Science and Engineering

Polymer Chemistry and Composite Materials

Precursor for Siloxane Polymers and Resins

Tetracyclohexyl orthosilicate (B98303) is identified in patent literature as a potential silicon-containing precursor for the synthesis of silica (B1680970) aerogels. googleapis.comgoogleapis.com Aerogel production fundamentally relies on the formation of a stable, three-dimensional siloxane network via a sol-gel process. This indicates that tetracyclohexyl orthosilicate can indeed hydrolyze and condense to form siloxane polymers.

The general reaction mechanism for an orthosilicate precursor involves:

Hydrolysis: The four cyclohexyl groups are replaced by hydroxyl (-OH) groups upon reaction with water, forming silicic acid intermediates and releasing cyclohexanol (B46403).

Condensation: These unstable silicic acid molecules react with each other or with partially hydrolyzed precursors to form Si-O-Si (siloxane) bonds, releasing water in the process and building up a polymer network. wikipedia.org

However, specific studies detailing the synthesis of distinct siloxane polymers or resins using this compound as the sole precursor, including data on molecular weight distributions, polymer architecture, or the influence of the bulky cyclohexyl group on the final properties, are not available in the reviewed literature.

Cross-linking Agent in Silicone Polymers

Orthosilicates are widely used as cross-linking agents in condensation-curing silicone systems, such as room-temperature-vulcanizing (RTV) silicones. uni-wuppertal.deatamanchemicals.com In this application, the orthosilicate reacts with hydroxyl-terminated silicone polymers (e.g., α,ω-dihydroxypolydimethylsiloxanes) to create a three-dimensional cross-linked network, converting the liquid or paste-like polymer into a solid elastomer. uni-wuppertal.de The functionality of four reactive sites on the silicon atom allows it to connect multiple polymer chains.

While this is a principal application for compounds like TEOS, no specific research or data tables could be found that demonstrate the use of this compound for this purpose. Information regarding its cure rate, the mechanical properties (such as tensile strength or elongation) of silicones cross-linked with it, or how the release of cyclohexanol during curing affects the final product is absent from the available literature.

Enhancement of Adhesion to Substrates

Silane-based compounds are frequently used as adhesion promoters to improve the bond between organic polymers and inorganic substrates like glass, metal, or ceramics. specialchem.compolymerinnovationblog.com They function by forming a durable chemical bridge at the interface. The silane (B1218182) end of the molecule hydrolyzes to form silanol (B1196071) groups that can bond with hydroxyl groups on the inorganic substrate surface, while the organic part of the molecule interacts with the polymer matrix.

Although this is a general function of alkoxysilanes, no studies specifically investigating the efficacy of this compound as an adhesion promoter were found. Data on which substrates it is most effective with, the degree of adhesion improvement, or its performance compared to other adhesion promoters is not publicly documented.

Advanced Coatings and Surface Treatments

The sol-gel process, for which orthosilicates are key precursors, is a common method for creating thin-film coatings with a variety of advanced properties. oecd.org These coatings are used across numerous industries to protect surfaces and enhance their functionality.

Protective Barriers against Environmental Factors (Moisture, Chemicals, UV Radiation)

Coatings derived from orthosilicates can form dense, cross-linked silica or silicate (B1173343) layers that act as effective physical barriers against corrosive agents like moisture and chemicals. atamanchemicals.comspecialchem.com The inorganic nature of the Si-O backbone provides inherent stability against UV degradation. While general-purpose industrial coatings often rely on epoxy and polyurethane systems for chemical and UV resistance, silicate-based coatings offer a complementary approach, especially for protecting mineral substrates. specialchem.comacs.org There is, however, a lack of specific research on coatings formulated with this compound and their performance data in protecting against specific environmental factors.

Improvement of Mechanical Properties and Chemical Resistance of Coatings

The incorporation of orthosilicate-derived networks into organic polymer coatings can significantly enhance their mechanical properties, such as hardness and abrasion resistance, due to the formation of an inorganic-organic hybrid material. ecopowerchem.commdpi.com The resulting silica network also improves chemical resistance. specialchem.com For example, studies on TEOS have shown its ability to improve the corrosion resistance and adhesion of coatings on metal alloys. nih.gov Unfortunately, equivalent studies quantifying the improvement in hardness, scratch resistance, or chemical inertness of coatings specifically modified with this compound could not be located.

Anti-reflective Coatings and Water-repellent Treatments

Creating porous silica coatings is a known method for achieving anti-reflection properties, as the porosity lowers the refractive index of the film, reducing light loss at the surface. mdpi.com Furthermore, the surface chemistry of these silica coatings can be modified to create superhydrophobic or water-repellent surfaces. mdpi.commdpi.com Research has demonstrated the creation of such functional coatings using TEOS, often in combination with other silanes to impart hydrophobicity. mdpi.comdur.ac.uk No available research explicitly describes the use of this compound for creating either anti-reflective or water-repellent coatings, nor is there data on the optical or wetting properties of such potential coatings.

Adhesive Formulations and Bonding Capabilities

This compound is a notable compound in the formulation of high-performance adhesives and sealants. Its unique molecular structure contributes to creating adhesives that require both significant bonding strength and a degree of flexibility. This makes it a valuable component for industries such as automotive and aerospace, where materials are subjected to dynamic stresses and environmental variations.

The primary function of this compound in this context is as a precursor for siloxane polymers and resins. Through chemical reactions, it facilitates the creation of durable material systems. The mechanism of action involves two key processes:

Hydrolysis : In the presence of moisture, the ester bonds of the compound can break down to form silicic acid and cyclohexanol.

Condensation : Following hydrolysis, the compound can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). These bonds are the foundation of the resulting polymeric structures that provide the adhesive properties.

The incorporation of this compound into epoxy coatings, for example, has been shown to significantly improve mechanical properties and chemical resistance. The modified coatings exhibit stronger adhesion to substrates and a reduced permeability to water.

The following table summarizes the key aspects of this compound in adhesive applications based on available research.

| Property/Function | Description | Source |

| Primary Role | Precursor for siloxane polymers and resins in coatings, adhesives, and sealants. | |

| Key Benefit | Formulates adhesives with strong bonding capabilities and flexibility. | |

| Mechanism | Forms siloxane bonds through hydrolysis and condensation reactions. | |

| Industrial Use | Automotive, aerospace, high-performance coatings. | |

| Observed Improvement | Enhances adhesion, mechanical properties, and chemical/water resistance in modified epoxy coatings. |

Applications in Cement-Based Materials

While closely related silicon compounds like Tetraethyl orthosilicate (TEOS) are extensively studied for their use in treating and improving cement-based materials, specific research detailing the application of this compound for the same purposes is not widely available in the reviewed literature. The following subsections outline the established goals for such treatments, though data on the performance of this compound in these specific areas remains undocumented in the search results.

Inhibition of Aggressive Agent Entry

The surface treatment of concrete is a common technique to enhance its durability by preventing the ingress of aggressive agents like water, chloride ions, and carbon dioxide, which can cause deterioration. Research into similar silicate-based treatments shows significant reductions in water absorption and chloride ion penetration. However, specific studies quantifying the effectiveness of this compound in creating a barrier to these agents on cement-based materials were not found.

Improvement of Fiber Interaction with Cement Matrix

In fiber-reinforced concrete, the bond between the fibers and the cement matrix is crucial for the mechanical performance of the composite material. Chemical treatments can modify fiber surfaces to improve this interaction. While organosilicon compounds have been used to enhance the hydrophobicity and dispersibility of fibers in other contexts, research specifically documenting the use of this compound to treat fibers within a cement matrix is not present in the available search results.

Enhancement of Surface Strength

Surface treatments can improve the strength and abrasion resistance of concrete by densifying the microstructure of the surface layer. This is often achieved through a pozzolanic reaction where the treatment agent reacts with calcium hydroxide (B78521) in the cement paste to form additional calcium silicate hydrate (B1144303) (C-S-H), the main binding phase in concrete. Although this mechanism is well-established for other silica-based precursors, specific data and research findings on the impact of this compound on the surface strength of concrete are not detailed in the provided search results.

Catalytic Applications of Tetracyclohexyl Orthosilicate Derived Materials

Support Materials for Catalysis

There is no available scientific literature detailing the synthesis or performance of silica (B1680970) derived specifically from Tetracyclohexyl orthosilicate (B98303) as a support material for catalysts. Research in this area extensively covers silica derived from other precursors, but not Tetracyclohexyl orthosilicate.

Mesoporous Silica as Catalyst Carriers

The synthesis of mesoporous silica materials, such as MCM-41 or SBA-15, for use as catalyst carriers is a well-established field. mdpi.comnih.gov These processes typically involve a silica precursor, a solvent, a catalyst (acidic or basic), and a structure-directing agent (surfactant). mdpi.com While TEOS is the most common precursor used, there are no specific studies or data available that document the use of this compound for this purpose. Therefore, no research findings on its efficacy as a precursor for mesoporous silica catalyst carriers can be presented.

Role in Green Chemistry and Sustainable Catalytic Processes

Green chemistry emphasizes the use of renewable feedstocks, waste minimization, and the development of environmentally benign catalytic processes. researchgate.nettranspublika.compro-metrics.org Heterogeneous catalysts are central to green chemistry as they are easily separable and recyclable. mdpi.com While silica-based materials from sustainable sources are an area of interest, there is no research available that discusses the use of this compound or its derivatives in the context of green chemistry or sustainable catalytic processes. rsc.orgmdpi.com

Biological and Biomedical Research Applications

Study of Silicon Metabolism in Biological Systems

There is no available scientific literature on the use of tetracyclohexyl orthosilicate (B98303) as a tool for studying silicon metabolism in biological systems. Research on silicon metabolism in plants and animals primarily focuses on the uptake and effects of orthosilicic acid and simple silicates.

Influence on Plant Growth and Development

No studies were found that investigate the influence of tetracyclohexyl orthosilicate on plant growth and development. The current body of research on silicon's role in agriculture focuses on sources like silicic acid, potassium silicate (B1173343), and calcium silicate, which are known to be beneficial for plant strength and stress resistance frontiersin.orgnih.govnih.govresearchgate.netmdpi.com. The form in which silicon is available to plants is crucial, with monosilicic acid being the form taken up by roots researchgate.netmdpi.com. There is no evidence to suggest that this compound has been considered or tested as a silicon source for plants.

Development of Silicon-Based Biomaterials

While silicon-based biomaterials are a broad and active area of research, there is no evidence that this compound has been specifically utilized in their development. In contrast, a related compound, tetraethyl orthosilicate (TEOS), is widely used as a precursor to form silica-based hydrogels and nanoparticles for biomedical applications nih.govmdpi.comscielo.bratamanchemicals.comresearchgate.netmdpi.comresearchgate.netnih.gov. The distinct chemical properties of this compound, such as its slower hydrolysis rate due to the bulky cyclohexyl groups, are noted in chemical literature, which theoretically could be useful for controlled processes . However, this potential has not been explored in the context of biomaterials for drug delivery according to available research.

Materials for Drug Delivery Systems

No research articles or patents were identified that describe the use of this compound in the formulation of materials for drug delivery systems. The field of silica-based drug delivery extensively documents the use of TEOS and other silicon alkoxides to create mesoporous silica (B1680970) nanoparticles and hydrogels that can be loaded with therapeutic agents nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.com. There is a complete absence of similar research for this compound.

Controlled Release of Therapeutic Agents

Consistent with the lack of its use in drug delivery systems, there are no studies on the application of this compound for the controlled release of therapeutic agents. While its slow hydrolysis is a known chemical characteristic, no research has been published that leverages this property for the controlled release of drugs . The extensive research on controlled release from silica-based materials is dominated by systems derived from other precursors like TEOS nih.govmdpi.commdpi.comresearchgate.netnih.gov.

Data Tables

The following tables summarize the lack of available data for the specified research areas concerning this compound.

Table 1: Research Findings on this compound in Silicon Metabolism

| Area of Study | Research Findings |

|---|---|

| Influence on Plant Growth | No Data Available |

| Role in Plant Development | No Data Available |

Table 2: Research Findings on this compound in Biomaterials

| Application | Research Findings |

|---|---|

| Drug Delivery Systems | No Data Available |

Future Research Directions and Emerging Areas

Exploration of Novel Derivations and Functionalized Orthosilicates

A significant frontier in orthosilicate (B98303) research lies in the synthesis of novel derivatives and functionalized materials. For tetracyclohexyl orthosilicate, the bulky cyclohexyl rings offer unique opportunities for modification. Future research will likely focus on co-condensing this compound with various organosilanes to introduce a wide range of functional groups. This approach has been successfully used with other orthosilicates, such as the synthesis of aminopropyl-functionalized mesoporous silica (B1680970) from TEOS, to create materials with tailored surface chemistry. acs.org

The introduction of functional groups can dramatically alter the properties of the resulting silica network, opening up new application possibilities. For instance, functionalization with ionic liquids has been shown to produce materials with high adsorption performance for heavy metal ions like Pb(II). mdpi.com Similarly, creating self-assembled monolayers of different organic groups (e.g., vinyl, phenyl, propyl) on mesoporous silica nanoparticles can precisely control surface properties for applications in adsorption, sensing, and catalysis. nih.gov Exploring these derivatization strategies with this compound could lead to new materials with unique steric and electronic properties.

Table 1: Potential Functional Groups for Derivatization of this compound-Based Materials

| Functional Group | Potential Precursor | Resulting Property | Potential Application |

| Amine (-NH2) | (3-Aminopropyl)triethoxysilane (APTES) | Basic sites, Nucleophilicity | Base catalysis acs.org, CO2 capture |

| Phenyl (-C6H5) | Phenyltrimethoxysilane | Hydrophobicity, π-π interactions | Selective adsorption, Chromatography |

| Vinyl (-CH=CH2) | Vinyltrimethoxysilane | Polymerizable group | Grafting polymers, Composite materials nih.gov |

| Ionic Liquid | 1-[3-(trimethoxysilyl)propyl]-3-undecanoylpyridinium bromide | Ion exchange, Task-specific properties | Heavy metal removal mdpi.com, Catalysis |

Advancements in Controlled Synthesis and Polymerization

The synthesis of materials from this compound is predicated on hydrolysis and condensation reactions, characteristic of the sol-gel process. wikipedia.org Future research will aim to achieve greater control over these processes to tailor the final material's structure and properties. The reactivity of orthosilicates is known to be influenced by the size of the alkyl group, with reactivity generally decreasing as the alkyl chain length increases. this compound, with its bulky groups, is expected to have a slower hydrolysis and condensation rate compared to TEOS. This slower reactivity can be advantageous, allowing for more precise control over the gelation process and the formation of the silica network.

Advancements will likely focus on optimizing reaction conditions such as pH, temperature, solvent, and the use of specific catalysts (acid or base) to control the morphology, porosity, and particle size of the resulting silica. The Stöber process, for example, allows for the formation of monodisperse silica nanoparticles, and adapting this method for this compound could yield particles with unique characteristics. wikipedia.org Furthermore, exploring neat (solvent-free) polymerization reactions could offer more sustainable and efficient synthesis routes for creating novel polymer structures. rsc.org

Integration into Multi-Functional Hybrid Materials

The creation of organic-inorganic hybrid materials is a rapidly growing field, and this compound is a promising inorganic precursor for such composites. mdpi.com These materials combine the robustness and thermal stability of the inorganic silica network with the flexibility and functionality of organic polymers. mdpi.com Research in this area will involve incorporating this compound into various polymer matrices using the sol-gel method. bohrium.com

These hybrid materials can be classified into two main categories based on the nature of the interaction between the organic and inorganic components: Class I hybrids involve weak interactions like hydrogen bonds or van der Waals forces, while Class II hybrids feature stronger covalent bonds. nih.gov The development of homogeneous, transparent glassy composites has been achieved by forming strong hydrogen bonds between the silanol (B1196071) groups of the silica gel and amide groups in polymers like poly(2-methyl-2-oxazoline). bohrium.com Future work will likely explore the creation of such hybrids using this compound, potentially leading to materials with enhanced mechanical, thermal, and optical properties for applications in high-performance elastomers, coatings, and adsorbents. bohrium.com

Table 2: Examples of Hybrid Materials and Potential Applications

| Hybrid System | Interaction Type | Potential Properties | Example Application |

| Silica-Poly(dimethylsiloxane) | Interpenetrating network | Enhanced reinforcement, Elasticity | High-performance elastomers bohrium.com |

| Silica-Poly(2-methyl-2-oxazoline) | Hydrogen bonding | Homogeneity, Transparency | Advanced coatings, Glassy composites bohrium.com |

| Silica-Porphyrin | Encapsulation | Optical and chemical sensitivity | Gas sensing (CO2), Dye removal mdpi.com |

| Silica-Alumina/Organosiloxane | Co-precipitation | Altered wettability | Enhanced oil recovery d-nb.info |

Deepening Understanding of Reaction Mechanisms under Diverse Conditions

A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling its transformation into silica-based materials. The primary reactions are hydrolysis, which replaces the cyclohexyloxy groups with hydroxyl groups, and condensation, which forms Si-O-Si (siloxane) bonds. The rates of these reactions are sensitive to various factors, including the presence of acid or base catalysts. wikipedia.org

Future research will focus on detailed kinetic studies to elucidate the influence of the bulky cyclohexyl groups on these reaction rates compared to smaller alkoxides like TEOS. Investigating the mechanism under a variety of conditions—different solvents, temperatures, and catalyst systems—will provide a more complete picture. For instance, the use of tetraethyl orthosilicate as a medium for ligand-free copper-catalyzed Ullmann reactions suggests that orthosilicates can play an active role in facilitating other chemical transformations. rsc.org Exploring similar non-traditional roles for this compound could uncover novel synthetic methodologies. Understanding these mechanisms is key to optimizing the synthesis of materials with desired properties, from the porosity of aerogels to the structure of catalytic supports. google.com

Expansion of Catalytic and Biomedical Applications

The development of novel materials from this compound opens the door to a wide array of potential catalytic and biomedical applications. While much of the current research utilizes other silica precursors, the principles can be extended to this compound-derived materials.

In catalysis, functionalized mesoporous silicas have proven to be effective heterogeneous catalysts. For example, aminopropyl-functionalized silica acts as an efficient base catalyst for Knoevenagel condensation reactions. acs.org The large pores of some silica materials facilitate the diffusion of reactants and products, enhancing catalytic efficiency. acs.org Creating catalysts based on this compound could offer unique selectivity due to the steric hindrance provided by the cyclohexyl groups. Such materials could be used as catalysts or catalyst supports for a variety of organic transformations and environmental applications, such as the removal of pollutants. mdpi.comresearchgate.net

In the biomedical field, silica-based materials are being explored for tissue engineering and drug delivery. funcmater.com Magnesium orthosilicate, for instance, has shown potential for incorporation into scaffolds to support tissue regeneration. funcmater.com Hydrogels based on TEOS have been developed as thixotropic systems for the controlled release of drugs. mtech.edunih.gov The biocompatibility and tunable properties of silica make it an attractive material. Developing nanoparticles or hydrogels from this compound could lead to new platforms for targeted drug delivery, leveraging the compound's unique hydrolysis characteristics for controlled release profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tetracyclohexyl orthosilicate in laboratory settings?

- Methodological Answer : Synthesis typically involves the reaction of cyclohexanol with silicon tetrachloride under anhydrous conditions. Key steps include:

- Maintaining stoichiometric ratios (e.g., 4:1 molar ratio of cyclohexanol to SiCl₄) to ensure complete esterification .

- Using inert gas (N₂ or Ar) to prevent hydrolysis during reaction .

- Purification via vacuum distillation or column chromatography to achieve >98% purity, verified by gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies Si-O-C and C-H stretching vibrations (e.g., peaks at ~1080 cm⁻¹ for Si-O-C) .

- NMR (¹H, ¹³C, ²⁹Si) : Confirms molecular structure; ²⁹Si NMR is critical for distinguishing between monomeric and oligomeric species .

- GC-MS : Detects residual solvents or byproducts (e.g., cyclohexanol) .

- Elemental Analysis : Validates C, H, and Si content to confirm purity .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer :

- Store in airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis .

- Maintain temperatures below 25°C; refrigeration (4°C) is recommended for long-term storage .

- Regular monitoring via FTIR or NMR is advised to detect early signs of degradation (e.g., broadening of Si-O-C peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the hydrolysis kinetics of this compound for silica-based materials?

- Methodological Answer :

- pH and Solvent Selection : Acidic or basic catalysts (e.g., HCl or NH₃) accelerate hydrolysis. Ethanol/water mixtures (e.g., 1:3 v/v) balance solubility and reaction rate .

- Temperature Gradients : Elevated temperatures (50–80°C) reduce gelation time but may compromise pore uniformity. Stepwise heating protocols mitigate this .

- Additives : Surfactants (e.g., CTAB) template mesoporous structures, while chelating agents (e.g., EDTA) stabilize intermediates .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to compare degradation profiles .

- Inert vs. Oxidative Atmospheres : Degradation pathways differ under N₂ (cyclohexane release) vs. air (CO₂ formation); specify experimental conditions in metadata .

- Computational Modeling : Density functional theory (DFT) predicts bond dissociation energies (e.g., Si-O vs. C-O) to validate experimental observations .

Q. How does the cyclohexyl substituent influence the extraction efficiency of this compound in metal ion separation?

- Methodological Answer :

- Comparative Studies : Replace cyclohexyl groups with methyl or ethyl analogs to assess steric and electronic effects on Sr²⁺/Cs⁺ selectivity .

- Solvent Optimization : Pair with diluents like o-nitrophenyl hexyl ether to enhance phase separation and minimize co-extraction of interfering ions .

- Kinetic Profiling : Vary contact time (5–60 min) and HNO₃ concentration (1–6 M) to map extraction efficiency vs. ligand stability .